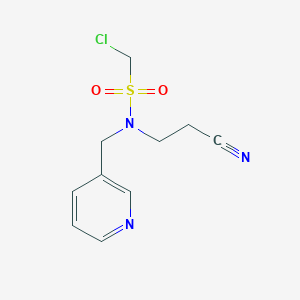
1-chloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of a pyridine ring and a cyanoethyl group in its structure suggests potential biological activity and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)methanesulfonamide typically involves the following steps:
Formation of the Pyridin-3-ylmethyl Intermediate: This can be achieved by reacting pyridine with a suitable alkylating agent.
Introduction of the Cyanoethyl Group: The intermediate is then reacted with acrylonitrile under basic conditions to introduce the cyanoethyl group.
Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the sulfonamide.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-chloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible antimicrobial or anticancer activity.
Industry: Used in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-chloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)methanesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity. The presence of the cyanoethyl and pyridine groups suggests it could interfere with nucleic acid synthesis or protein function.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used as an antibiotic.
Pyridine Derivatives: Compounds like nicotinamide, which have biological activity.
Uniqueness
1-chloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)methanesulfonamide is unique due to the combination of its functional groups, which may confer distinct reactivity and biological activity compared to other sulfonamides and pyridine derivatives.
Propiedades
Fórmula molecular |
C10H12ClN3O2S |
|---|---|
Peso molecular |
273.74 g/mol |
Nombre IUPAC |
1-chloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)methanesulfonamide |
InChI |
InChI=1S/C10H12ClN3O2S/c11-9-17(15,16)14(6-2-4-12)8-10-3-1-5-13-7-10/h1,3,5,7H,2,6,8-9H2 |
Clave InChI |
BSGPTAVIDLCZBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CN(CCC#N)S(=O)(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B13478335.png)
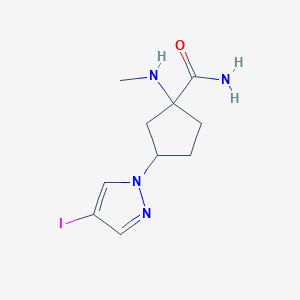
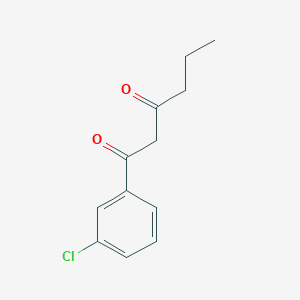
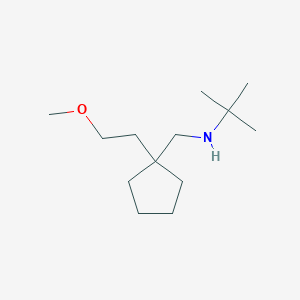
![Ethyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13478350.png)

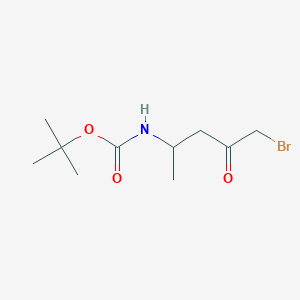
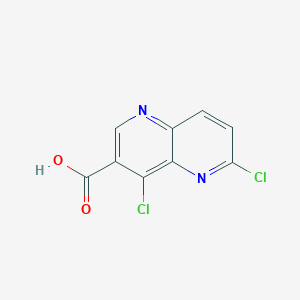
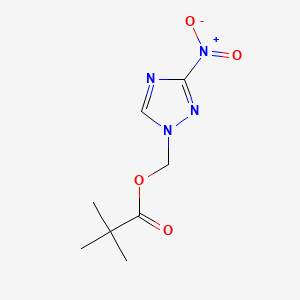
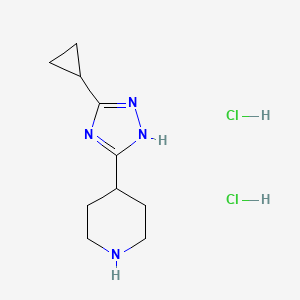
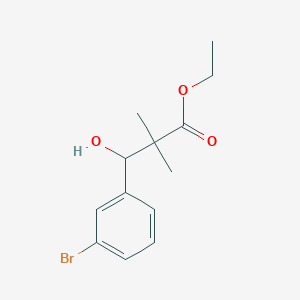
![4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid](/img/structure/B13478404.png)
![rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B13478407.png)
